Duramycin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Duramycin B is a natural product found in Streptomyces with data available.

科学的研究の応用

Interaction with Membranes

Duramycin B, a polypeptide antibiotic, interacts with cell membranes. It induces aggregation of lipid vesicles containing specific phospholipids and inhibits ATP-dependent calcium uptake in sarcoplasmic reticulum vesicles. This indicates its potential in studying membrane dynamics and functions in various cells (Navarro et al., 1985).

Role in Peptide Biosynthesis

The peptide shows interesting characteristics in its biosynthesis, particularly in the formation of lysinoalanine. This process involves specific enzymatic reactions that could be significant in understanding peptide biosynthesis and post-translational modifications (An et al., 2018).

Effects on Cardiac Ion Channels

Duramycin B has been studied for its effects on voltage-gated ion channels in the heart. While it does not affect these channels at low concentrations, higher concentrations can impact the function of these channels. This suggests its relevance in cardiovascular research, particularly in understanding the biophysical properties of cardiac membranes (Zebedin et al., 2008).

Insights into Its Biosynthesis

Research into the biosynthesis of Duramycin B has revealed important details about the biosynthetic gene cluster and machinery. This information is valuable for understanding the natural product synthesis and potentially for engineering novel compounds (Huo et al., 2016).

Interaction with Bacterial Cell Envelope

Duramycin B's interaction with the bacterial cell envelope and its selectivity and mode of action on bacteria have been a subject of study. This research offers insights into antimicrobial action and the development of selective antibacterial agents (Hasim et al., 2018).

Antiproliferative Properties

Studies have demonstrated that Duramycin B exhibits antiproliferative properties and can induce apoptosis in tumor cells. This suggests its potential use in cancer research, particularly in understanding cell death mechanisms and developing anticancer strategies (Yates et al., 2012).

Curvature-dependent Recognition of Lipids

Duramycin B shows curvature-dependent recognition of ethanolamine phospholipids, a property that can be exploited in studies of lipid membranes and their dynamics. This aspect could be particularly useful in research related to membrane curvature and lipid-protein interactions (Iwamoto et al., 2007).

Effects on Mitochondrial Structure and Function

Duramycin B's effects on mitochondrial structure and function have been explored, indicating its potential role in studies of cellular bioenergetics and mitochondrial diseases (Sokolove et al., 1988).

特性

CAS番号 |

132246-31-2 |

|---|---|

製品名 |

Duramycin B |

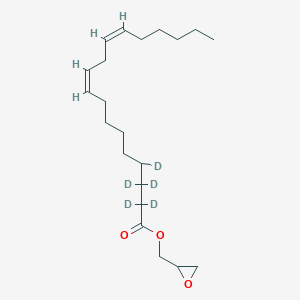

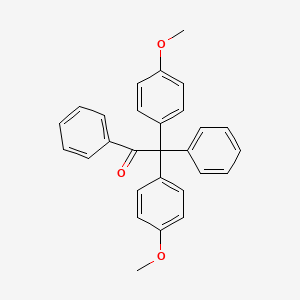

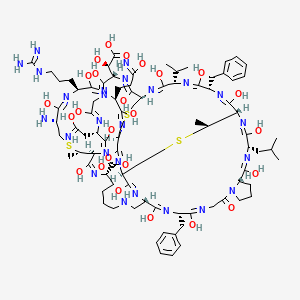

分子式 |

C86H127N25O25S3 |

分子量 |

2007.292 |

InChI |

InChI=1S/C86H127N25O25S3/c1-40(2)29-50-72(121)108-65-43(6)139-39-57-77(126)103-54(75(124)100-51(30-44-17-9-7-10-18-44)69(118)95-35-62(115)111-28-16-23-58(111)79(128)101-50)33-92-26-14-13-21-49(84(133)134)99-82(131)64-42(5)138-36-46(87)68(117)97-47(22-15-27-93-86(90)91)70(119)98-48(24-25-59(88)112)71(120)104-55(76(125)105-57)37-137-38-56(106-81(130)63(41(3)4)107-73(122)52(102-83(65)132)31-45-19-11-8-12-20-45)78(127)110-66(67(116)85(135)136)80(129)94-34-61(114)96-53(32-60(89)113)74(123)109-64/h7-12,17-20,40-43,46-58,63-67,92,116H,13-16,21-39,87H2,1-6H3,(H2,88,112)(H2,89,113)(H,94,129)(H,95,118)(H,96,114)(H,97,117)(H,98,119)(H,99,131)(H,100,124)(H,101,128)(H,102,132)(H,103,126)(H,104,120)(H,105,125)(H,106,130)(H,107,122)(H,108,121)(H,109,123)(H,110,127)(H,133,134)(H,135,136)(H4,90,91,93)/t42-,43-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55+,56-,57-,58-,63-,64+,65+,66-,67+/m0/s1 |

InChIキー |

ZHLSUKYWIDCDAA-JCDXYFDJSA-N |

SMILES |

CC1C2C(=NC(C(=NC(C(=NC3CSCC4C(=NC(CS1)C(=NC(CNCCCCC(N=C(C(C(SCC(C(=NC(C(=NC(C(=N4)O)CCC(=N)O)O)CCCNC(=N)N)O)N)C)N=C(C(N=C(CN=C(C(N=C3O)C(C(=O)O)O)O)O)CC(=N)O)O)O)C(=O)O)C(=NC(C(=NCC(=O)N5CCCC5C(=NC(C(=N2)O)CC(C)C)O)O)CC6=CC=CC=C6)O)O)O)O)C(C)C)O)CC7=CC=CC=C7)O |

同義語 |

duramycin B |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[3.1.0]hexane, 6-(cyclohexyloxy)-, (1-alpha-,5-alpha-,6-ba-)- (9CI)](/img/no-structure.png)

![2H-[1,2]Oxazolo[3,4,5-de]quinoline](/img/structure/B588241.png)

![3-(1-Bicyclo[1.1.1]pentanyl)butan-2-one](/img/structure/B588242.png)